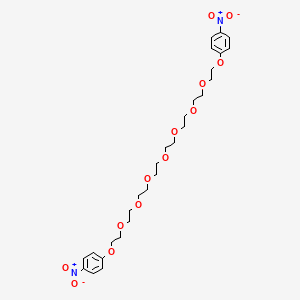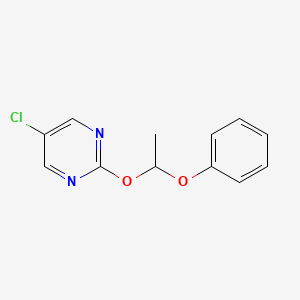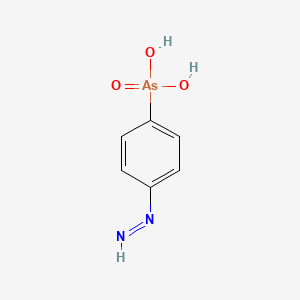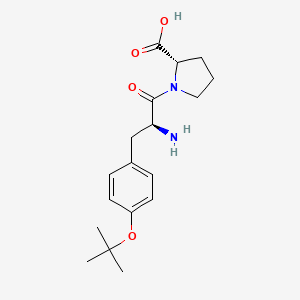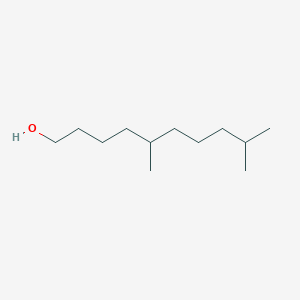![molecular formula C14H11Cl2NO2 B14419937 1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene CAS No. 85078-25-7](/img/structure/B14419937.png)
1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with chlorine and a nitroethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
The synthesis of 1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-chloro-4-ethylbenzene followed by chlorination. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorine gas for chlorination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenols or ethers.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atoms can undergo nucleophilic substitution. These interactions can lead to various biochemical effects, depending on the specific molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene can be compared with similar compounds such as:
1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene: This compound has a similar structure but lacks the nitro group, which affects its reactivity and applications.
1-Chloro-4-(phenylethynyl)benzene: This compound contains an ethynyl group instead of a nitroethyl group, leading to different chemical properties and uses.
Propiedades
Número CAS |
85078-25-7 |
|---|---|
Fórmula molecular |
C14H11Cl2NO2 |
Peso molecular |
296.1 g/mol |
Nombre IUPAC |
1-chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene |
InChI |
InChI=1S/C14H11Cl2NO2/c15-12-5-1-10(2-6-12)14(9-17(18)19)11-3-7-13(16)8-4-11/h1-8,14H,9H2 |
Clave InChI |
YCYLZTLPDSKRCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C[N+](=O)[O-])C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


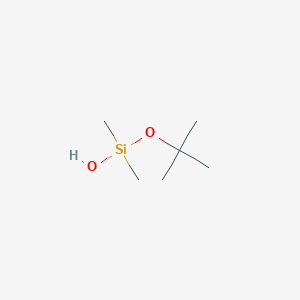

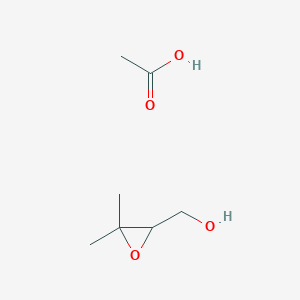
![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)
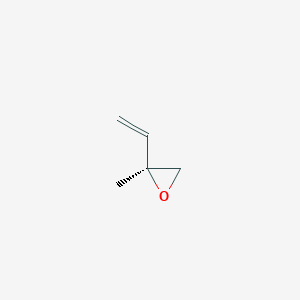
![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)

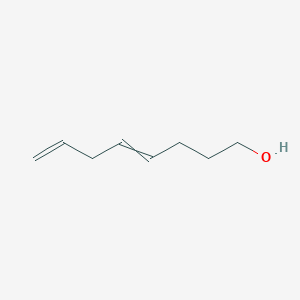
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
